Telmisartan-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H30N4O2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |
InChI Key |
RMMXLENWKUUMAY-GIVHGBEGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Telmisartan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Telmisartan-d4, an isotopically labeled version of the widely used angiotensin II receptor blocker, Telmisartan. This document details a feasible synthetic pathway, outlines experimental protocols, and presents characterization data. Additionally, it includes visualizations of the relevant signaling pathways to provide a complete scientific context.
Introduction
Telmisartan is a potent, long-acting, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, prescribed for the treatment of hypertension.[1][2] It also exhibits partial agonism for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), contributing to its therapeutic profile.[3] this compound, in which four hydrogen atoms on the biphenyl ring are replaced by deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic placement of deuterium atoms provides a distinct mass signature without significantly altering the physicochemical properties of the molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process that mirrors the established synthetic routes for unlabeled Telmisartan, with the key difference being the introduction of a deuterated starting material. A plausible and efficient approach involves a Suzuki coupling reaction to construct the deuterated biphenyl core, followed by alkylation of the pre-formed benzimidazole moiety.
A proposed synthetic scheme is outlined below. The key deuterated intermediate is methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate-d4 (5) . This intermediate is synthesized starting from commercially available deuterated toluene.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4'-(methyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate E)
This step involves a palladium-catalyzed Suzuki coupling reaction.
-
Reactants: (4-(Methyl-d3)-phenyl-d4)boronic acid (Intermediate C) and Methyl 2-bromobenzoate (Intermediate D).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0).
-
Base: Aqueous sodium carbonate solution.
-
Solvent: Toluene or a similar aprotic solvent.
-
Procedure: The reactants, catalyst, and base are refluxed in the solvent under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product is then extracted, and the organic layer is washed and dried. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Synthesis of Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate F)
This step involves the radical bromination of the methyl group.
-
Reactant: Methyl 4'-(methyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate E).
-
Reagent: N-Bromosuccinimide (NBS).
-
Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Solvent: Carbon tetrachloride or a similar non-polar solvent.
-
Procedure: The reactant, NBS, and initiator are refluxed in the solvent under irradiation with a UV lamp. The reaction progress is monitored by TLC. After completion, the succinimide byproduct is filtered off, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound Methyl Ester (Intermediate H)
This step involves the N-alkylation of the benzimidazole core.
-
Reactants: 2-Propyl-4-methyl-6-(1'-methyl-1H-benzo[d]imidazol-2'-yl)-1H-benzo[d]imidazole (Intermediate G) and Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate-d4 (Intermediate F).
-
Base: A strong base such as sodium hydride or potassium tert-butoxide.
-
Solvent: Anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Procedure: The benzimidazole derivative is deprotonated with the base in the chosen solvent under an inert atmosphere. The deuterated benzyl bromide derivative is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The reaction is quenched, and the product is extracted and purified.
Step 4: Synthesis of this compound (I)
This final step is the hydrolysis of the methyl ester.
-
Reactant: this compound Methyl Ester (Intermediate H).
-
Reagent: A base such as sodium hydroxide or lithium hydroxide.
-
Solvent: A mixture of water and a miscible organic solvent like methanol or THF.
-
Procedure: The methyl ester is dissolved in the solvent mixture, and the base is added. The reaction is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction mixture is then acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed, and dried to yield this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through a variety of analytical techniques. The characterization focuses on confirming the molecular structure, determining the purity, and verifying the location and extent of deuterium incorporation.
Characterization Workflow
References
Navigating the Analytical Landscape of Telmisartan-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters relevant to Telmisartan-d4, a deuterated internal standard crucial for the accurate quantification of Telmisartan in pharmacokinetic and metabolic studies. The information presented herein is synthesized from publicly available scientific literature and is intended to serve as a detailed reference for researchers and professionals in the field of drug development and analysis.
Compound Information
This compound is a stable, isotopically labeled form of Telmisartan, an angiotensin II receptor blocker used in the management of hypertension.[1][2][3] The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.
| Parameter | Information |
| Product Name | This compound |
| Synonyms | This compound (benzyl-2,3,5,6-d4)[4] |
| CAS Number | Not widely available for the deuterated form, the CAS for unlabeled Telmisartan is 144701-48-4.[3][4][5][6] |
| Molecular Formula | C₃₃H₂₆D₄N₄O₂[4] |
| Molecular Weight | 518.65 g/mol [4] |
Analytical Specifications and Quantitative Data
The following tables summarize the typical analytical specifications and expected quantitative results for a high-purity batch of this compound. These values are representative and may vary slightly between different batches and suppliers.
Table 1: Identity and Physicochemical Properties
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO and Dimethylformamide (DMF)[6] | Solvent Solubility Test |
| ¹H-NMR | Conforms to the structure[3] | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | Consistent with the molecular weight of the deuterated compound | Mass Spectrometry |
Table 2: Purity and Impurity Profile
| Test | Specification | Method |
| Purity (by HPLC) | ≥ 98%[6] | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 99% Deuterium incorporation | Mass Spectrometry |
| Individual Impurities | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
| Residual Solvents | To be reported | Gas Chromatography |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quality assessment of this compound are provided below. These protocols are based on established methods for Telmisartan analysis and are adapted for its deuterated analog.[7][8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and phosphate buffer.[7][9]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: UV detection at approximately 296 nm.[7]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol.[9] Working solutions are then prepared by diluting the stock solution with the mobile phase to an appropriate concentration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers.
-
Analysis: The full scan mass spectrum is acquired to identify the molecular ion peak corresponding to the deuterated compound. The isotopic distribution is analyzed to confirm the level of deuterium incorporation. For Telmisartan, the protonated molecule [M+H]⁺ is often monitored.[10]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the positions of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.
-
Analysis: The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions in the benzyl group confirms the isotopic labeling. The remaining signals should be consistent with the non-deuterated parts of the Telmisartan structure.
Visualizations
The following diagrams illustrate the chemical structure of this compound, a typical analytical workflow for its quality control, and the logical flow of a stability assessment.
Caption: Chemical structure of this compound.
Caption: A typical workflow for the quality control of this compound.
Caption: Logical flow for assessing the stability of this compound.
References
- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Analytical Methods for an Antihypertensive Agent Telmisartan-A Review | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 9. scispace.com [scispace.com]
- 10. ijbpas.com [ijbpas.com]
A Technical Guide to Telmisartan-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Telmisartan-d4, a deuterated internal standard for the quantitative analysis of Telmisartan. This document outlines commercial suppliers, key product specifications, and detailed experimental protocols for its use in analytical methodologies. Furthermore, it illustrates the primary signaling pathways of Telmisartan to provide a comprehensive understanding of its pharmacological context.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data from various suppliers to facilitate easy comparison for procurement.
| Supplier | Catalog Number (Example) | Purity | CAS Number (Unlabeled) | Available Quantities (Example) |
| LGC Standards | TRC-T118503-10MG | Not specified | 144701-48-4 | 10 mg |
| Clearsynth | CS-O-39464 | Not specified | 144701-48-4 | Inquire |
| Fisher Scientific | NC1389814 | Not specified | 144701-48-4 | 0.005 g |
| Alfa Chemistry | AS-63321 | Not specified | 144701-48-4 | Inquire |
| MedChemExpress | HY-15003S1 | Not specified | 144701-48-4 | Inquire |
Note: Purity specifications and available quantities may vary. It is recommended to consult the supplier's certificate of analysis for batch-specific information. The CAS number provided is for the unlabeled Telmisartan.
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric assays for the quantification of Telmisartan in biological matrices. The following protocols are representative methodologies synthesized from published research.[1][2][3][4][5][6][7]
Preparation of this compound Stock and Working Solutions
Objective: To prepare a standardized solution of this compound for use as an internal standard.
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount (e.g., 1 mg) of this compound powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Dissolve the powder in a small amount of methanol and vortex briefly.
-
Bring the solution to the final volume with methanol.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution using a mixture of acetonitrile and water (e.g., 50:50, v/v) to achieve the desired final concentration.
-
For example, to prepare a 100 ng/mL working solution, dilute 10 µL of a 10 µg/mL intermediate solution to a final volume of 1 mL.
-
Prepare fresh working solutions daily.
-
Quantification of Telmisartan in Human Plasma by LC-MS/MS
Objective: To quantify the concentration of Telmisartan in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.[1][6]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Telmisartan: m/z 515.3 → 276.2
-
This compound: m/z 519.3 → 280.2 (Note: The exact transition for this compound should be optimized based on the specific deuteration pattern).
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Telmisartan into blank plasma and processing as described above.
-
Calculate the ratio of the peak area of Telmisartan to the peak area of this compound for each standard and sample.
-
Determine the concentration of Telmisartan in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of Telmisartan's mechanism of action, the following diagrams illustrate its key signaling pathways and a typical experimental workflow for its quantification.
Telmisartan Signaling Pathways
Telmisartan primarily exerts its therapeutic effects through two distinct mechanisms: blockade of the Angiotensin II Type 1 (AT1) receptor and partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8][9][10][11][12]
Caption: Dual mechanism of Telmisartan action.
Experimental Workflow for Telmisartan Quantification
The following diagram outlines the logical steps involved in a typical bioanalytical workflow for the quantification of Telmisartan in plasma samples using this compound as an internal standard.
Caption: Bioanalytical workflow for Telmisartan.
This technical guide provides a foundational resource for researchers incorporating this compound into their analytical workflows. For optimal results, it is imperative to consult the specific documentation provided by the supplier and to validate all analytical methods according to the relevant regulatory guidelines.
References
- 1. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telmisartan exerts renoprotective actions via peroxisome proliferator-activated receptor-γ/hepatocyte growth factor pathway independent of angiotensin II type 1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Isotopic Purity: A Technical Guide to Telmisartan-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules. Telmisartan-d4, a deuterated analog of the angiotensin II receptor blocker Telmisartan, serves as a critical tool in bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth exploration of the isotopic purity of this compound, offering a comprehensive overview of its synthesis, analytical characterization, and the experimental protocols essential for its quality assessment.
Understanding Isotopic Purity of this compound
This compound is specifically synthesized with four deuterium atoms on the benzyl ring, designated as this compound (benzyl-2,3,5,6-d4). The isotopic purity of this internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. High isotopic enrichment ensures that the mass spectrometric signal of the internal standard is distinct from that of the unlabeled analyte, minimizing cross-contribution and ensuring reliable data.
Synthesis of this compound (benzyl-2,3,5,6-d4)
The synthesis of this compound typically involves the use of a deuterated starting material, such as benzene-d6, which is then elaborated through a multi-step synthetic sequence to introduce the deuterated benzyl moiety onto the Telmisartan scaffold. Common methods for deuterating aromatic rings include acid-catalyzed hydrogen-deuterium exchange reactions in the presence of a deuterium source like D₂O or deuterated acids. The efficiency of these reactions dictates the final isotopic enrichment of the product.
Quantitative Assessment of Isotopic Purity
The isotopic purity of this compound is primarily assessed by determining the relative abundance of its different isotopologues (d0 to d4). This is crucial for ensuring that the contribution of the unlabeled (d0) species to the analyte's signal is negligible.
Representative Isotopic Distribution Data
While a specific Certificate of Analysis for a single batch is not publicly available, a typical high-quality batch of this compound with a specification of "99 atom % D" would exhibit an isotopic distribution similar to the one presented in Table 1. This table is a representative example calculated based on the stated isotopic enrichment.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| Telmisartan-d0 | +0 | < 0.1 |
| Telmisartan-d1 | +1 | < 0.5 |
| Telmisartan-d2 | +2 | < 1.5 |
| Telmisartan-d3 | +3 | ~ 3.0 |
| This compound | +4 | > 95.0 |
| Table 1: Representative Isotopic Distribution of this compound |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound relies on two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
LC-MS/MS Method for Isotopic Distribution Analysis
High-resolution mass spectrometry is the preferred method for quantifying the isotopic distribution of this compound.
Experimental Workflow for LC-MS/MS Analysis
An In-Depth Technical Guide to the Physical Properties of Telmisartan vs. Telmisartan-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the core physical properties of Telmisartan and its deuterated analog, Telmisartan-d4. The information herein is curated for professionals in pharmaceutical research and development, offering data-driven insights into the characteristics that influence drug formulation, stability, and analytical method development.
Introduction
Telmisartan is a potent, non-peptide angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Its mechanism of action involves selectively blocking the angiotensin II type 1 (AT1) receptor, which leads to vasodilation and a reduction in blood pressure.[1][2][3][4] Additionally, Telmisartan exhibits a unique dual action as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of insulin and glucose metabolism, which may confer additional metabolic benefits.[1][4][5]
This compound is a stable, isotopically labeled version of Telmisartan. Deuterium-labeled compounds are critical tools in pharmaceutical research, primarily used as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Their utility stems from the fact that they are chemically identical to the parent drug but have a higher molecular weight, allowing for clear differentiation in mass-based detection methods. While chemically analogous, the substitution of protium with deuterium can subtly influence physical properties. This guide explores and compares these properties in detail.
Comparative Physical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight for this compound. Other physical properties, such as melting point, solubility, and pKa, are not expected to differ significantly from the unlabeled compound, as isotopic substitution typically has a minimal effect on intermolecular forces. The data presented below, sourced from various technical datasheets and scientific literature, is summarized for direct comparison.
| Physical Property | Telmisartan | This compound |
| Molecular Formula | C₃₃H₃₀N₄O₂[1][6][7] | C₃₃H₂₆D₄N₄O₂[8][9] |
| Molecular Weight | ~514.6 g/mol [1][6][7] | ~518.6 g/mol [8][9][10] |
| Monoisotopic Mass | 514.236876 Da[1] | 518.261927 Da |
| Appearance | White to slightly yellowish solid[6] | Data not available; expected to be a white solid |
| Melting Point | Form A: 261-263 °C[1][6] | Data not available; expected to be similar to Telmisartan |
| Solubility | Practically insoluble in water (pH 3-9); Soluble in strong base; Sparingly soluble in strong acid (except HCl).[6] | Data not available; expected to be similar to Telmisartan |
| pKa | Carboxylic Acid: ~3.6Benzimidazoles: ~4.5, ~5.9 | Data not available; expected to be similar to Telmisartan |
Detailed Discussion of Physical Properties
Polymorphism of Telmisartan
Telmisartan is known to exist in different crystalline forms, or polymorphs, which have the same chemical composition but different crystal lattice arrangements. This phenomenon is critical in drug development as different polymorphs can exhibit varying solubility, stability, and bioavailability.
Two primary anhydrous polymorphs of Telmisartan have been identified:
-
Polymorph A: The thermodynamically more stable form, characterized by a higher melting point of 261-263 °C.[1][6]
-
Polymorph B: A metastable form with a lower melting point.
The specific crystalline form obtained depends on the crystallization process. Due to its greater stability, Polymorph A is generally the form used in the manufacturing of pharmaceutical tablets.
Experimental Protocols and Methodologies
Standardized protocols are essential for the accurate and reproducible determination of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are detailed methodologies for key analytical experiments.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[11][12] It provides a melting range, which is an indicator of purity.
Methodology:
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to compact the sample.[13]
-
Measurement: The capillary tube is placed in a heating block of a melting point apparatus alongside a high-accuracy thermometer.
-
Heating: The sample is heated at a controlled, constant rate, typically 1 °C/min as per pharmacopeia guidelines.[11] An initial rapid heating phase to near the expected melting point can be employed, followed by a slower ramp rate for the final determination.[11][13]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent.[15]
Methodology:
-
System Preparation: An excess amount of the solid API is added to a flask containing a known volume of the solvent (e.g., phosphate buffer at a specific pH). This creates a saturated solution with undissolved solid.[15][16]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., an orbital shaker at 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation or filtration.[16]
-
Quantification: The concentration of the dissolved API in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[16]
-
pH Verification: The pH of the suspension should be measured at the end of the experiment to ensure it has not deviated significantly.[15]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of ionizable compounds.[18][19][20]
Methodology:
-
Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble drugs). The ionic strength of the solution is kept constant using an electrolyte like KCl.[18][21]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added to the solution in small, precise increments.[18][21]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.
-
Analysis: The collected data (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.[19]
Crystalline Structure Analysis (Powder X-Ray Diffraction - PXRD)
PXRD is a powerful, non-destructive technique used to analyze the crystal structure of a solid sample, making it indispensable for identifying polymorphs.[22][23][24]
Methodology:
-
Sample Preparation: A small amount (~200 mg) of the solid sample is ground into a fine, homogeneous powder to ensure random orientation of the crystallites.[22]
-
Mounting: The powder is packed into a sample holder, and its surface is flattened to be flush with the holder's surface.[22]
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffractometer rotates the sample and the detector to scan a range of angles (2θ), measuring the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus the 2θ angle. The positions and intensities of the peaks in the pattern serve as a unique "fingerprint" for a specific crystalline phase.[24] This pattern is compared against reference patterns from databases or previously characterized forms to identify the polymorph.
Mechanism of Action: Signaling Pathways
Telmisartan's therapeutic effects are derived from its dual mechanism of action, targeting two distinct signaling pathways.
Renin-Angiotensin-Aldosterone System (RAAS) Blockade
The primary mechanism of Telmisartan is the blockade of the AT1 receptor. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][25][26] Telmisartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, preventing vasoconstriction and aldosterone secretion, which ultimately leads to lower blood pressure.[1][4][25]
PPAR-γ Agonism
Unlike other ARBs, Telmisartan also functions as a partial agonist for PPAR-γ, a nuclear receptor that plays a vital role in regulating genes involved in glucose and lipid metabolism.[4][5][27] This activation is believed to contribute to improved insulin sensitivity and may offer protective benefits against vascular and renal damage.[5][27] The PPAR-γ pathway involves heterodimerization with the Retinoid X Receptor (RXR), binding to specific DNA elements (PPREs), and modulating gene transcription.
References
- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 5. Telmisartan - Wikipedia [en.wikipedia.org]
- 6. Telmisartan [drugfuture.com]
- 7. scbt.com [scbt.com]
- 8. clearsynth.com [clearsynth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. westlab.com [westlab.com]
- 12. thinksrs.com [thinksrs.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. mcgill.ca [mcgill.ca]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]
- 25. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 26. teachmephysiology.com [teachmephysiology.com]
- 27. academic.oup.com [academic.oup.com]
Navigating the Stability of Telmisartan-d4: A Technical Guide for Researchers
An in-depth examination of the stability and optimal storage conditions for Telmisartan-d4, a critical deuterated standard for analytical and bioanalytical studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's degradation profile, supported by experimental data and methodologies.
This compound, the deuterated analog of the angiotensin II receptor antagonist Telmisartan, plays a pivotal role as an internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is paramount for generating accurate and reliable data. While specific stability studies on this compound are not extensively published, the chemical behavior of its non-deuterated counterpart, Telmisartan, provides a robust framework for understanding its stability profile. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the molecule's susceptibility to degradation. This guide synthesizes the available data on Telmisartan's stability under various stress conditions to provide a comprehensive reference for the handling and storage of this compound.
Recommended Storage Conditions
For long-term preservation of its chemical integrity, this compound should be stored under controlled conditions. Based on supplier recommendations, the optimal storage temperature is -20°C in a freezer, under an inert atmosphere.[1][2][3] When handled, it is crucial to wash hands before and after contact with the product.[4] For transportation, room temperature is generally acceptable for short durations.[1]
Physicochemical Properties
This compound is a white to off-white solid.[2][3] It exhibits slight solubility in chloroform and very slight solubility in methanol, particularly when heated.[2][3]
Forced Degradation and Stability Profile
Forced degradation studies, predominantly conducted on Telmisartan, offer critical insights into the potential degradation pathways of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.
Summary of Telmisartan's Stability under Stress Conditions:
| Stress Condition | Observations | Stability |
| Acidic Hydrolysis | Significant degradation observed.[5][6] | Labile |
| Alkaline Hydrolysis | Significant and rapid degradation observed.[5][6][7] | Labile |
| Neutral Hydrolysis | Stable.[5][6] | Stable |
| Oxidative Degradation | Significant degradation observed.[5][7][8] | Labile |
| Thermal Degradation | Stable as a solid.[5][9] | Stable |
| Photolytic Degradation | Stable under sunlight exposure.[5] However, one study showed labiality under photo-acidic conditions.[10] | Generally Stable |
Hydrolytic Degradation
Telmisartan demonstrates significant degradation under both acidic and alkaline conditions, particularly at elevated temperatures.[5][6] One study noted that alkaline hydrolysis was more rapid than acidic hydrolysis, with approximately 60% degradation observed after 8 hours at 80°C in 0.1 M NaOH.[5] Conversely, the drug is stable under neutral hydrolytic conditions.[5][6]
Oxidative Degradation
Exposure to oxidative stress, typically using hydrogen peroxide, results in the degradation of Telmisartan.[5][7][8]
Thermal and Photolytic Stability
In the solid state, Telmisartan is stable against thermal stress, showing no significant degradation when exposed to dry heat at 50°C for up to 60 days.[5] It is also generally stable under photolytic stress when exposed to sunlight.[5] However, a specific study identified a degradation product under photo-acidic conditions, suggesting that the combination of light and acidic pH may induce degradation.[10]
Experimental Protocols for Forced Degradation Studies
The following are representative protocols for conducting forced degradation studies on Telmisartan, which can be adapted for this compound.
Acid Degradation Protocol
Alkaline Degradation Protocol
Oxidative Degradation Protocol
Analytical Methodologies for Stability Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used to assess the stability of Telmisartan and to separate it from its degradation products.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5µm)[7] or C8 |
| Mobile Phase | Acetonitrile and a buffer (e.g., potassium dihydrogen phosphate, pH 3.0) in varying ratios.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 230 nm[5] or 298 nm[11] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[5] |
Degradation Pathways
Forced degradation studies help to elucidate the potential degradation pathways. While the exact structures of all this compound degradants are not defined in the provided literature, the conditions under which degradation occurs suggest specific chemical reactions.
Conclusion
The stability of this compound is a critical factor for its use as an internal standard in research and drug development. While direct stability data for the deuterated compound is limited, the extensive studies on Telmisartan provide a strong and reliable basis for its handling and storage. This compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is stable under neutral, thermal (in solid form), and general photolytic conditions. For optimal stability, it is recommended to store this compound at -20°C under an inert atmosphere. By adhering to these storage and handling guidelines, researchers can ensure the integrity of this important analytical standard.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. longdom.org [longdom.org]
- 6. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. rroij.com [rroij.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Telmisartan-d4 for Metabolite Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Telmisartan-d4 in metabolite identification studies. It is designed to assist researchers and drug development professionals in understanding the metabolic fate of Telmisartan and in designing and executing robust experimental protocols for the identification and characterization of its metabolites.
Introduction to Telmisartan and its Metabolism
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] Understanding the metabolic pathways of Telmisartan is crucial for a comprehensive assessment of its efficacy and safety. The primary route of metabolism for Telmisartan is glucuronidation, where the parent molecule is conjugated with glucuronic acid to form a more water-soluble and readily excretable metabolite.[1][2] This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A3 being the predominant isoform involved.[3] The cytochrome P450 enzyme system is not involved in the metabolism of Telmisartan.[1]
The major metabolite of Telmisartan is Telmisartan 1-O-acylglucuronide.[2][4] This metabolite is pharmacologically inactive.[1] The use of stable isotope-labeled internal standards, such as this compound, is a powerful technique in drug metabolism studies. It aids in the accurate quantification of the parent drug and the confident identification of its metabolites in complex biological matrices.
The Role of this compound in Metabolite Identification
This compound is a deuterated analog of Telmisartan, where four hydrogen atoms are replaced by deuterium atoms. This isotopic labeling does not significantly alter the physicochemical properties or the metabolic fate of the molecule. However, the four-mass unit increase provides a distinct signature that can be readily detected by mass spectrometry (MS).
In metabolite identification studies, this compound serves two primary purposes:
-
As an Internal Standard for Quantification: this compound is an ideal internal standard for the accurate quantification of Telmisartan in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chromatographic behavior and ionization efficiency to the unlabeled drug compensate for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
-
As a Tracer for Metabolite Identification: When a mixture of Telmisartan and this compound is used in in vitro or in vivo metabolism studies, any metabolite formed from Telmisartan will be accompanied by its corresponding deuterated analog, which will have a mass shift of +4 Da. This "doublet" signature in the mass spectrum provides a high degree of confidence in identifying drug-related metabolites and distinguishing them from endogenous components of the biological matrix.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol describes a typical experiment to study the metabolism of Telmisartan using HLM, a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes.
Materials:
-
Telmisartan
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Telmisartan and this compound (e.g., 1:1 mixture) in a suitable solvent like DMSO.
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and MgCl₂.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of the Metabolic Reaction:
-
Add the Telmisartan/Telmisartan-d4 mixture to the pre-warmed microsome solution.
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used for analytical purposes). This step also serves to precipitate the microsomal proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate Telmisartan and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan for initial screening, followed by product ion scans and Multiple Reaction Monitoring (MRM) for targeted analysis. |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Data Presentation and Analysis
Quantitative Data: Mass Spectrometric Parameters
The following table summarizes the key mass spectrometric parameters for Telmisartan, this compound, and its primary metabolite, Telmisartan 1-O-acylglucuronide.
| Compound | Molecular Weight | [M+H]⁺ (m/z) | Key MRM Transitions (Precursor -> Product) |
| Telmisartan | 514.62 g/mol | 515.3 | 515.3 -> 276.2[5][6] |
| This compound | 518.64 g/mol | 519.3 | 519.3 -> 280.2 |
| Telmisartan 1-O-acylglucuronide | 690.72 g/mol [7] | 691.3 | 691.3 -> 515.3 (Loss of glucuronic acid) |
| This compound 1-O-acylglucuronide | 694.74 g/mol | 695.3 | 695.3 -> 519.3 (Loss of glucuronic acid) |
Note: The MRM transition for this compound and its glucuronide are predicted based on the stable isotope labeling.
Data Interpretation for Metabolite Identification
The use of this compound greatly simplifies the identification of metabolites. In the full scan mass spectrum, any peak that appears as a doublet with a mass difference of 4 Da is a potential drug-related species. For example, a peak at m/z 691.3 paired with a peak at m/z 695.3 would be strong evidence for the presence of Telmisartan glucuronide and its deuterated counterpart.
Further confirmation is achieved through tandem mass spectrometry (MS/MS). The product ion spectra of the suspected metabolite and its deuterated analog should show a similar fragmentation pattern, with the fragment ions of the deuterated metabolite being shifted by +4 Da if the deuterium labels are retained in the fragment. For the acyl glucuronide, a characteristic neutral loss of 176 Da (the mass of glucuronic acid) will be observed for both the labeled and unlabeled metabolite, resulting in the product ions corresponding to the parent drug (m/z 515.3 and 519.3, respectively).
Visualizations
Telmisartan Metabolic Pathway
Caption: Metabolic pathway of Telmisartan to its inactive glucuronide metabolite.
Experimental Workflow for Metabolite Identification
Caption: Workflow for the identification of Telmisartan metabolites.
Conclusion
The use of this compound is an invaluable tool for the accurate and confident identification of Telmisartan metabolites. Its application as both an internal standard for quantification and a tracer for metabolite discovery streamlines the drug metabolism workflow. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute effective metabolite identification studies for Telmisartan, ultimately contributing to a more complete understanding of its pharmacokinetic and metabolic profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of pharmacogenetics of metabolic enzymes and transporters on the pharmacokinetics of telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Telmisartan acyl glucuronide - SRIRAMCHEM [sriramchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Telmisartan in Human Plasma using Telmisartan-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telmisartan in human plasma. The method utilizes a stable isotope-labeled internal standard, Telmisartan-d4, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Telmisartan.
Introduction
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] Accurate and reliable quantification of Telmisartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the determination of Telmisartan in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Telmisartan (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: C18, 50 x 4.6 mm, 5 µm (or equivalent)
Sample Preparation
A simple protein precipitation method is utilized for the extraction of Telmisartan and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 300 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.7 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-1.5 min: 20-80% B
-
1.5-2.0 min: 80% B
-
2.0-2.1 min: 80-20% B
-
2.1-3.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 20 psi
-
Collision Gas: 10 psi
-
Nebulizer Gas: 45 psi
-
Auxiliary Gas: 45 psi
The MRM transitions for Telmisartan and this compound are monitored. While specific transitions for this compound are not detailed in the provided search results, they will be slightly shifted from the parent and/or product ions of Telmisartan due to the mass difference of the deuterium labels. For the purpose of this note, we will use the transitions for Telmisartan and a closely related deuterated analog, Telmisartan-d3.
Data Presentation
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Telmisartan | 515.2 | 276.2 | 200 | 65 |
| This compound (similar to Telmisartan-d3) | 518.2 | 279.2 | 200 | 65 |
Note: The exact m/z values for this compound should be optimized based on the specific labeled positions.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.01 - 400.06 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.01 ng/mL[2] |
| Intra-day Precision and Accuracy | |
| LQC (6.02 ng/mL) | Precision: 1.66%, Accuracy: 100.30%[2] |
| MQC (200.79 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| HQC (340.32 ng/mL) | Precision: 0.37%, Accuracy: 99.94%[2] |
| Inter-day Precision and Accuracy | |
| LQC (6.02 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| MQC (200.79 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| HQC (340.32 ng/mL) | Precision: < 15%, Accuracy: 85-115% |
| Recovery | > 70%[3] |
| Matrix Effect | No significant matrix effect observed[2] |
Note: Precision and accuracy data are based on a similar validated method for Telmisartan.[2] LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.
Experimental Workflow and Signaling Pathways
References
Application Notes and Protocols for Telmisartan-d4 Sample Preparation in Plasma
These application notes provide detailed protocols for the extraction of Telmisartan-d4 from plasma samples, intended for researchers, scientists, and professionals in drug development. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension. This compound is a deuterated analog of Telmisartan, commonly used as an internal standard in pharmacokinetic studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from the plasma matrix and to concentrate the analyte of interest, thereby improving the accuracy and precision of the analysis.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required level of sample cleanup, desired recovery, sample throughput, and available resources. Below is a summary of the three common techniques for this compound extraction from plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Throughput | High | Medium | Medium to High (with automation) |
| Selectivity | Low | Medium | High |
| Recovery | Generally lower due to potential co-precipitation. | Variable, dependent on solvent choice and pH. | High and reproducible. |
| Cost | Low | Low to Medium | High |
| Automation Potential | High | Medium | High |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the different sample preparation methods for Telmisartan analysis in plasma.
Table 1: Linearity and Sensitivity
| Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | Telmisartan | 0.1 - 1.5 µg/mL | 0.1 µg/mL | [1] |
| Protein Precipitation | Telmisartan | 2.901 - 330.015 | 2.901 | [2] |
| Liquid-Liquid Extraction | Telmisartan | 0.5 - 1000 | 0.5 | [3][4] |
| Liquid-Liquid Extraction | Telmisartan | 1.00 - 600 | 1.00 | [5] |
| Solid-Phase Extraction | Telmisartan | 2.01 - 400.06 | 2.01 | [6] |
Table 2: Recovery and Matrix Effect
| Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Telmisartan | 81.16 (mean) | Not Reported | [3] |
| Liquid-Liquid Extraction | Telmisartan | >77 | Not Reported | |
| Solid-Phase Extraction | Telmisartan | >80 | ≤15 | [7] |
Table 3: Precision and Accuracy
| Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% bias) | Reference |
| Liquid-Liquid Extraction | Telmisartan | ≤10.6 | ≤10.6 | ≤4.2 | [5] |
| Solid-Phase Extraction | Telmisartan | ±15 | ±15 | ±15 | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the extraction of this compound from plasma using protein precipitation with methanol.
Materials:
-
Plasma sample containing this compound
-
Methanol (HPLC grade)
-
Internal Standard (IS) working solution (if different from this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 0.5 mL of the plasma sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 0.1 mL of the internal standard working solution (if applicable).
-
Add 1.5 mL of methanol to the plasma sample.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Let the mixture stand for 10 minutes at room temperature to allow for complete protein precipitation.[1]
-
Centrifuge the tube at 5000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant is now ready for injection into the LC-MS/MS system.
Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol details a liquid-liquid extraction method for this compound from plasma, which offers a cleaner extract compared to protein precipitation.
Materials:
-
Plasma sample containing this compound
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) working solution
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Pipette 0.5 mL of the plasma sample into a 15 mL centrifuge tube.[4]
-
Add 25 µL of the internal standard working solution.[4]
-
Acidify the plasma by adding 25 µL of 1 M HCl.[4]
-
Add 4 mL of ethyl acetate to the tube.[4]
-
Vortex the mixture vigorously for 5 minutes.[4]
-
Centrifuge the tube at 4000 x g for 10 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[4]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[4]
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a detailed procedure for the solid-phase extraction of this compound from plasma using Oasis® HLB cartridges, which yields a very clean extract.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) working solution
-
Milli-Q water
-
Methanol (HPLC grade)
-
Oasis® HLB 1 cm³ (30 mg) extraction cartridges
-
SPE manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample mixture onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water to remove polar interferences.[6]
-
-
Elution:
-
Elute this compound and the internal standard with 0.5 mL of the mobile phase into a clean collection tube.[6]
-
-
The eluate is now ready for injection into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Telmisartan Signaling Pathway
Telmisartan is an angiotensin II receptor blocker (ARB) that primarily targets the renin-angiotensin-aldosterone system (RAAS). It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the binding of angiotensin II. This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[8] Additionally, Telmisartan has been shown to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.[8][9]
Telmisartan Mechanism of Action
References
- 1. affinisep.com [affinisep.com]
- 2. lcms.cz [lcms.cz]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of Telmisartan in Human Plasma Using Telmisartan-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. Accurate and reliable quantification of Telmisartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the bioanalysis of Telmisartan in human plasma using a stable isotope-labeled internal standard, Telmisartan-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.
While some literature describes the use of Telmisartan-d3, this compound serves the same purpose as a highly suitable internal standard for the quantitative bioanalysis of Telmisartan.[1] The methodologies presented herein are compiled from various validated methods and are intended to provide a comprehensive guide for researchers.
Experimental Protocols
Materials and Reagents
-
Telmisartan (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (lyophilized or frozen, from accredited sources)[1][2]
-
Formic acid (LC-MS grade)[2]
-
Ammonium acetate (LC-MS grade)[1]
-
Water (deionized, 18 MΩ·cm or higher)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[1][2][3]
-
Analytical column: A C18 reversed-phase column is commonly used.[2][3][4]
Stock and Working Solutions Preparation
-
Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Telmisartan reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Telmisartan stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to achieve a final concentration appropriate for spiking into plasma samples (e.g., 300 pg/mL).[1]
Sample Preparation
Two common extraction methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation (PPT) [1][2]
-
Aliquot 100-200 µL of human plasma into a microcentrifuge tube.
-
Spike with the this compound internal standard working solution.
-
Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) [4][5]
-
Aliquot a known volume of human plasma into a glass tube.
-
Spike with the this compound internal standard.
-
Add an extraction solvent mixture, such as diethyl ether-dichloromethane (60:40, v/v).[4][5]
-
Vortex mix vigorously for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Liquid Chromatography
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to ensure separation from endogenous plasma components. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Telmisartan) | m/z 515.3 → 276.2 (example) |
| MRM Transition (this compound) | m/z 519.3 → 280.2 (example) |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 100-200 ms |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the bioanalysis of Telmisartan in human plasma.
Table 1: Linearity and Sensitivity
| Method Reference | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Agilent Application Note[1] | Telmisartan-d3 | 0.05 - 5 | 0.05 |
| Li P, et al. (2005)[4] | Diphenhydramine | 0.5 - 600 | 0.5 |
| Chen J, et al. (2008)[5] | Probenecid | 1 - 600 | 1 |
| Vuyyala G, et al. (2021)[3] | Not Specified | 40.06 - 801.27 | 40.06 |
| Shah PA, et al. (2011)[6] | Carbamazepine | 2.01 - 400.06 | 2.01 |
Table 2: Precision and Accuracy of Quality Control Samples
| Method Reference | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Li P, et al. (2005)[4] | LQC | 1.0 | <6.7 | <8.1 | 88.9 - 111.0 |
| MQC | 50.0 | <6.7 | <8.1 | 88.9 - 111.0 | |
| HQC | 500.0 | <6.7 | <8.1 | 88.9 - 111.0 | |
| Chen J, et al. (2008)[5] | LQC | 2.0 | ≤10.6 | ≤10.6 | ≤4.2 (RE) |
| MQC | 80.0 | ≤10.6 | ≤10.6 | ≤4.2 (RE) | |
| HQC | 480.0 | ≤10.6 | ≤10.6 | ≤4.2 (RE) |
RSD: Relative Standard Deviation; RE: Relative Error
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Telmisartan in human plasma.
Telmisartan Signaling Pathway
Caption: Telmisartan's dual mechanism of action.
References
- 1. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Telmisartan downregulates angiotensin II type 1 receptor through activation of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telmisartan - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Telmisartan-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Telmisartan-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1][2] In bioanalysis, endogenous components like phospholipids are a major cause of matrix effects, particularly with electrospray ionization (ESI).[2][3]
Q2: How can I identify if matrix effects are impacting my this compound results?
A2: The most common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the MS detector after the analytical column.[2] Injection of a blank extracted matrix will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.
Q3: Is this compound, as a stable isotope-labeled internal standard, supposed to compensate for matrix effects?
A3: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[4] Since this compound is chemically and physically very similar to the unlabeled Telmisartan, it will co-elute and experience similar ionization suppression or enhancement.[5] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect can be significantly minimized.[6] However, it's important to note that while a SIL-IS can correct for the variability, it may not overcome a significant loss in sensitivity due to severe ion suppression.[2]
Q4: What are the common sources of matrix effects in plasma or serum samples for this compound analysis?
A4: The primary sources of matrix effects in plasma and serum are endogenous components, with phospholipids being a major contributor to ion suppression.[2][3] Other potential sources include salts, proteins, and other small molecules that may co-elute with this compound.[7] The choice of sample preparation technique can significantly influence the extent of these interferences.
Troubleshooting Guide
Issue 1: Poor reproducibility or accuracy in quality control (QC) samples.
Possible Cause: Inconsistent matrix effects between different lots of biological matrix or between calibration standards and study samples.[8]
Troubleshooting Steps:
-
Evaluate Matrix Effect Factor (MEF): Quantify the matrix effect using the post-extraction spike method across multiple lots of the biological matrix. The MEF can be calculated as:
-
MEF = (Peak Response in post-spiked matrix) / (Peak Response in neat solution)
-
An MEF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Optimize Sample Preparation: If significant variability in MEF is observed, a more rigorous sample preparation method is needed.
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing matrix components.[7]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. For Telmisartan, a common LLE solvent is a mixture of diethyl ether and dichloromethane.[9]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.[2][10] For Telmisartan analysis, Oasis® HLB cartridges have been successfully used.[10]
-
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from the regions of significant ion suppression. This can be achieved by:
-
Modifying the mobile phase composition or gradient profile.
-
Changing the analytical column to one with a different stationary phase chemistry.
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
Possible Cause: Significant ion suppression.
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe.
-
Improve Sample Cleanup: As detailed in Issue 1, enhance the sample preparation method. Moving from PPT to LLE or SPE can dramatically reduce the concentration of interfering components.[2][11]
-
Chromatographic Optimization: Adjust the retention time of this compound to elute in a region with minimal ion suppression.
-
Check for Co-eluting Metabolites: Although less common with a SIL-IS, consider the possibility of co-eluting metabolites that might be causing interference.[12] A thorough investigation of the drug's metabolic profile may be necessary in complex cases.
Data Presentation
The following table summarizes findings from various studies on the impact of sample preparation on matrix effects in Telmisartan analysis. While specific quantitative data for this compound is limited in the public domain, these results for Telmisartan provide valuable insights.
| Sample Preparation Method | Matrix | Observation on Matrix Effect | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | No significant matrix effect was observed. | [10] |
| Solid-Phase Extraction (SPE) | Human Plasma | The method was validated for matrix effects, suggesting they were controlled. | [13][14] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | The method was successfully applied to a pharmacokinetic study, implying managed matrix effects. | [9] |
| Protein Precipitation | Human Plasma | A validated method using protein precipitation showed the absence of matrix effects. | [15] |
Note: The effectiveness of a sample preparation method can be highly dependent on the specific protocol and the LC-MS/MS system used.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract six different lots of blank biological matrix (e.g., human plasma) using the established sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of Telmisartan and this compound in the mobile phase at low and high concentrations corresponding to the quality control sample levels (LQC and HQC).
-
Prepare Post-Spike Samples: Spike the blank matrix extracts from step 1 with the Telmisartan and this compound working solutions to achieve the LQC and HQC concentrations.
-
Analysis: Inject the neat solutions and post-spike samples into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Effect = (Mean peak area of post-spike samples) / (Mean peak area of neat solutions)
-
The coefficient of variation (%CV) of the matrix effect across the different lots should be ≤15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Telmisartan from Human Plasma
This is a general protocol based on commonly used methods and should be optimized for your specific application.
-
Pre-condition SPE Cartridge: Condition an Oasis® HLB 1 cm³ (30 mg) extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[10]
-
Sample Loading: Mix a 250 µL aliquot of the plasma sample with 25 µL of the this compound internal standard working solution. Add 250 µL of water and vortex. Load the entire mixture onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences.[10]
-
Elution: Elute Telmisartan and this compound from the cartridge with 0.5 mL of the mobile phase.[10]
-
Injection: Inject a 20 µL aliquot of the eluate into the LC-MS/MS system.[10]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 12. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijbio.com [ijbio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ion Suppression in Telmisartan Analysis with Telmisartan-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression during the LC-MS/MS analysis of Telmisartan, with a focus on the effective use of its deuterated internal standard, Telmisartan-d4.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to ion suppression in your Telmisartan analysis.
Q1: I'm observing a lower-than-expected signal for Telmisartan in my plasma samples compared to my standards prepared in solvent. Could this be ion suppression?
A1: Yes, a significant decrease in signal intensity for an analyte in a biological matrix compared to a clean solvent is a classic indicator of ion suppression.[1][2] Matrix components, such as phospholipids, salts, and proteins, co-eluting with Telmisartan can interfere with the ionization process in the mass spectrometer's source, leading to a reduced signal.[3]
To confirm and troubleshoot this, follow these steps:
-
Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram.
-
Continuously infuse a standard solution of Telmisartan post-column.
-
Inject a blank, extracted plasma sample.
-
A dip in the constant baseline signal of Telmisartan indicates the retention times where ion suppression is occurring.
-
-
Matrix Effect Evaluation: Quantify the extent of ion suppression.
-
Prepare two sets of samples: one with Telmisartan spiked into the post-extraction blank matrix and another in a neat solution at the same concentration.
-
The ratio of the analyte's peak area in the matrix to that in the neat solution is the matrix factor (MF). An MF of <1 indicates ion suppression.[4]
-
Q2: My Telmisartan peak shape is good, but I'm seeing high variability in my results between different plasma lots. How can I improve precision?
A2: High variability between different biological sample lots, even with good chromatography, often points to inconsistent matrix effects.[4] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for this variability.
Troubleshooting Steps:
-
Ensure Co-elution: Telmisartan and this compound should have nearly identical retention times to ensure they experience the same degree of ion suppression.[5] If they are not co-eluting, you may need to adjust your chromatographic conditions.
-
Optimize Internal Standard Concentration: While this compound is an excellent internal standard, using an excessively high concentration can potentially cause ion suppression of the analyte itself.[6] Ensure the concentration of this compound is appropriate for the expected concentration range of Telmisartan in your samples.
-
Evaluate Different Sample Preparation Techniques: If variability persists, consider more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more of the interfering matrix components.[3]
Q3: I'm using protein precipitation for sample cleanup, but I suspect it's not sufficient to eliminate ion suppression. What are my options?
A3: Protein precipitation is a simple and fast method, but it may not effectively remove phospholipids, which are major contributors to ion suppression.[1]
Alternative Sample Preparation Strategies:
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than protein precipitation by partitioning Telmisartan into an organic solvent, leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain Telmisartan while matrix interferences are washed away. This is often the most effective method for minimizing ion suppression.[3]
The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects.
| Sample Preparation Technique | Typical Recovery of Telmisartan | Effectiveness in Removing Phospholipids | Throughput |
| Protein Precipitation | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Good to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate |
Q4: My baseline is noisy, and I'm seeing carryover between injections. Could this be related to ion suppression?
A4: Yes, a noisy baseline and carryover can be secondary effects of significant ion suppression and matrix buildup.[7] Endogenous materials can accumulate on the analytical column and in the MS source, leading to these issues.[1]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Ensure that Telmisartan is well-separated from the void volume where salts and other highly polar matrix components elute.
-
Implement a Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the initial and final parts of the chromatographic run when highly interfering compounds are likely to elute.
-
Optimize Wash Solvents: Use a strong organic solvent in your mobile phase gradient and in your autosampler wash solutions to effectively clean the column and injection system between runs.
-
Regular Instrument Maintenance: Perform regular cleaning of the ion source components to prevent the buildup of contaminants.
Frequently Asked Questions (FAQs)
Q: Why is this compound the recommended internal standard for Telmisartan analysis?
A: this compound is a stable isotope-labeled (SIL) internal standard. It has the same chemical structure and physicochemical properties as Telmisartan, which means it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow it to accurately compensate for variations in sample recovery and matrix-induced ion suppression, leading to more accurate and precise quantification.[5]
Q: Can I use a different internal standard if I don't have this compound?
A: While other compounds can be used as internal standards, they will not compensate for matrix effects as effectively as a SIL internal standard. An analogue internal standard should have similar chemical properties and retention time to Telmisartan. However, any differences in ionization efficiency between the analogue and Telmisartan can lead to inaccurate results when significant ion suppression is present.
Q: What are the most common sources of ion suppression in plasma samples?
A: The most common sources of ion suppression in plasma are phospholipids from cell membranes, salts from buffers and the biological matrix itself, and endogenous compounds like proteins and peptides.[1][3]
Q: Can changing the ionization source from ESI to APCI help reduce ion suppression?
A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2] This is because APCI involves a gas-phase ionization mechanism, which is less affected by the presence of non-volatile matrix components in the liquid phase. However, the choice of ionization source also depends on the analyte's properties, and ESI is often more suitable for a wider range of compounds.
Q: How can I proactively design an LC-MS/MS method to minimize ion suppression for Telmisartan?
A: To minimize ion suppression from the outset:
-
Develop a robust chromatographic method: Aim for good separation of Telmisartan from the solvent front and from regions where phospholipids typically elute.
-
Choose an appropriate sample preparation technique: For complex matrices like plasma, consider SPE for the cleanest extracts.
-
Always use a stable isotope-labeled internal standard: Incorporate this compound into your method from the beginning.
-
Optimize MS source parameters: Ensure that the gas flows, temperatures, and voltages are optimized for Telmisartan to maximize its ionization efficiency.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of a mixture of diethyl ether and dichloromethane (60:40, v/v).[6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase for injection.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add the this compound internal standard and 200 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute in 200 µL of mobile phase for analysis.
Protocol 4: LC-MS/MS Parameters for Telmisartan and this compound Analysis
-
LC System: Agilent 1260 Infinity LC or equivalent
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Telmisartan: m/z 515.2 → 276.2
-
This compound: m/z 519.2 → 280.2
-
Data Presentation
The following table presents a hypothetical comparison of Telmisartan signal intensity and precision with and without the use of this compound in the presence of a significant matrix effect.
| Analytical Parameter | Telmisartan without Internal Standard | Telmisartan with this compound Internal Standard |
| Signal Suppression (Matrix Factor) | 0.45 | N/A (Compensated) |
| Precision (%CV) across 6 lots of plasma | 18.5% | 4.2% |
| Accuracy (%Bias) across 6 lots of plasma | -35% to +10% | -5% to +3% |
Data is illustrative and demonstrates the expected improvement when using a SIL-IS.
Visualizations
Caption: Workflow for Telmisartan analysis from sample preparation to data acquisition.
Caption: Troubleshooting logic for addressing ion suppression in Telmisartan analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionclinicals.com [bionclinicals.com]
- 6. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Telmisartan-d4 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Telmisartan-d4 using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality, reproducible results.
Troubleshooting Guide: Low Signal Intensity for this compound
Low or inconsistent signal intensity is a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to the mass spectrometer settings. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify Stock Solutions and Sample Preparation
-
Concentration and Stability: Confirm the concentration and stability of your this compound stock and working solutions. Telmisartan solutions are typically prepared in methanol and should be stored at 2-8°C.[1]
-
Sample Extraction Efficiency: The choice of sample preparation method is critical for removing interfering matrix components and ensuring good recovery of the analyte.
-
Protein Precipitation (PPT): While simple, PPT with cold acetonitrile may not provide the cleanest extracts, potentially leading to ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE with solvents like diethyl ether-dichloromethane can offer a cleaner sample extract.[3][4]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for minimizing matrix effects and improving signal intensity.[5]
-
Step 2: Optimize Liquid Chromatography (LC) Conditions
-
Column Choice: A C18 column is commonly used for the separation of Telmisartan.[1][6][7]
-
Mobile Phase Composition: The mobile phase significantly influences ionization efficiency.
-
Gradient Elution: Employing a gradient elution can help separate this compound from co-eluting matrix components that may cause ion suppression.[6]
Step 3: Fine-Tune Mass Spectrometry (MS) Parameters
-
Ionization Mode: Telmisartan ionizes well in both positive and negative electrospray ionization (ESI) modes.[3][8] If you are experiencing low signal in one mode, try switching to the other.
-
Multiple Reaction Monitoring (MRM) Transitions: Ensure you are using the optimal precursor and product ion transitions for this compound. For Telmisartan, a common transition in positive mode is m/z 515.2 -> 276.2.[8] The transition for this compound will be shifted by the mass of the deuterium labels.
-
Source Parameters: Optimization of source parameters is crucial for maximizing signal intensity. These parameters are instrument-dependent but generally include:
-
Capillary Voltage: A typical starting point is around 4000 V.
-
Gas Flow and Temperature: Nebulizer gas pressure, sheath gas temperature, and flow rate should be optimized to ensure efficient desolvation.
-
Fragmentor Voltage and Collision Energy: These parameters directly impact the fragmentation of the precursor ion and the intensity of the product ion.
-
The following diagram outlines a logical workflow for troubleshooting low this compound signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for this compound analysis?
A1: While optimal parameters can vary between instruments, the following table summarizes typical starting points based on published methods. It is recommended to perform a full optimization on your specific instrument.
| Parameter | Typical Value/Condition | Reference(s) |
| LC Column | C18, e.g., 100 mm x 4.6 mm, 5 µm | [1] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate | [1][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [1][6] |
| Flow Rate | 0.3 - 0.8 mL/min | [6][8] |
| Ionization Mode | ESI Positive | [1][8] |
| MRM Transition (Telmisartan) | m/z 515.2 -> 276.2 | [8] |
| Capillary Voltage | ~4000 V | |
| Nebulizer Gas | ~40 psi | |
| Sheath Gas Temperature | ~400 °C | |
| Sheath Gas Flow | ~11 L/min |
Q2: How can I identify and mitigate matrix effects for this compound in plasma samples?
A2: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common issue in ESI-MS.[9]
Identification:
-
Post-column Infusion: This technique involves infusing a constant flow of this compound into the MS while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates ion suppression or enhancement, respectively.
-
Comparing Matrix-Matched vs. Neat Calibrators: A significant difference in the slope of the calibration curves prepared in the solvent versus the extracted blank matrix is indicative of matrix effects.
Mitigation Strategies:
-
Improve Sample Cleanup: As mentioned in the troubleshooting guide, moving from protein precipitation to LLE or SPE can significantly reduce matrix components.[9]
-
Optimize Chromatography:
-
Adjust the gradient to better separate this compound from the regions where ion suppression is observed.
-
Use a smaller particle size column or a different stationary phase to improve resolution.
-
-
Dilute the Sample: If the signal is sufficiently strong, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the analysis of unlabeled Telmisartan is an effective way to compensate for matrix effects, as both compounds will be similarly affected.
The following diagram illustrates the relationship between sample preparation and potential matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and fast method for sample preparation.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 500 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 water/methanol).
-
Vortex and inject into the LC-MS/MS system.
The workflow for this protocol is visualized below.
References
- 1. bionclinicals.com [bionclinicals.com]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
Technical Support Center: Troubleshooting Telmisartan-d4 Extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Telmisartan-d4. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and resolve common problems encountered during sample preparation, ensuring accurate and reproducible results in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low recovery of this compound using a solid-phase extraction (SPE) protocol. What are the potential causes?
A1: Low recovery of this compound in SPE can stem from several factors. A primary consideration is the pH of the sample and solutions. Telmisartan's solubility is highly pH-dependent; it is sparingly soluble in acidic conditions and more soluble in basic environments. Ensure the pH of your sample and wash solutions is optimized to maintain the retention of this compound on the sorbent. Other potential causes include:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For Telmisartan, a reverse-phase sorbent like C18 is commonly used. However, the specific properties of your sample matrix might necessitate a different chemistry.
-
Insufficient Sorbent Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor retention of the analyte.
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent can cause the analyte to break through during sample loading.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of this compound.
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the sorbent.
-
Analyte Instability: Telmisartan can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases for extended periods.[1][2]
Q2: Our recovery of this compound is highly variable between samples when using liquid-liquid extraction (LLE). What could be causing this?
A2: High variability in LLE recovery for this compound often points to issues with pH control, solvent selection, and matrix effects. Key areas to investigate include:
-
Inconsistent pH Adjustment: Precise and consistent pH adjustment of the aqueous sample is crucial for ensuring the analyte is in its non-ionized form for efficient partitioning into the organic solvent.
-
Suboptimal Organic Solvent: The choice of extraction solvent is critical. A solvent that is too polar may not efficiently extract the relatively non-polar Telmisartan, while a very non-polar solvent might not be compatible with subsequent analytical techniques.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the partitioning of this compound, leading to variable recovery.[3][4][5][6][7] It is important to use a stable isotope-labeled internal standard like this compound to compensate for these effects, but significant inter-individual matrix variability can still be a challenge.[3]
-
Emulsion Formation: The formation of emulsions at the solvent interface can trap the analyte and lead to incomplete phase separation and lower recovery.
-
Inadequate Mixing or Phase Separation: Insufficient vortexing or centrifugation can result in incomplete extraction and carryover of the aqueous phase.
Q3: Can the use of a deuterated internal standard like this compound itself contribute to recovery problems?
A3: While stable isotope-labeled internal standards are the gold standard for correcting for extraction variability and matrix effects, they are not entirely immune to issues.[8] Potential problems include:
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH). This is less of a concern for this compound where the deuterium is on a methyl group.
-
Differentiation in Extraction Recovery: Although chemically very similar, there can be slight differences in the extraction recovery between the analyte and its deuterated analog.[9]
-
Chromatographic Separation: A known "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte. If a matrix effect is present at a specific retention time, this slight shift can lead to differential ion suppression or enhancement, affecting accuracy.[10]
Q4: We suspect matrix effects are impacting our this compound recovery and overall assay performance. How can we confirm and mitigate this?
A4: Matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS bioanalysis.[3][4][5][6][7]
-
Confirmation: To confirm matrix effects, you can perform a post-extraction addition experiment. Compare the peak area of this compound spiked into a blank extracted matrix with the peak area of the same amount of this compound in a neat solution. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous SPE or LLE protocol to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate this compound from the interfering components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects as the unlabeled analyte, thus providing effective correction.[3][8]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
SPE Cartridges: Reversed-phase C18, 100 mg/1 mL
-
Human Plasma containing this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization.
Materials:
-
Human Plasma containing this compound
-
Extraction Solvent: Ethyl acetate (HPLC grade)
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Alkalinization: To 500 µL of plasma in a centrifuge tube, add 50 µL of 0.1 M Sodium Hydroxide to adjust the pH to the basic range. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Telmisartan Recovery with Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (Molecularly Imprinted Polymer) | Rat Urine | 81-97% | [8] |
| Solid-Phase Extraction (Molecularly Imprinted Polymer) | Rat Plasma | 81-97% | [8] |
| Protein Precipitation with Methanol | Human Plasma | ~81% | |
| Liquid-Liquid Extraction (Methanol-Acetonitrile) | Human Plasma | ~76-82% | [11] |
| Solid-Phase Extraction (C8) | Urine | Not specified | [11] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | >77% | [11] |
Table 2: Physicochemical Properties of Telmisartan and this compound
| Property | Telmisartan | This compound | Reference |
| Molecular Formula | C₃₃H₃₀N₄O₂ | C₃₃H₂₆D₄N₄O₂ | [12][13] |
| Molecular Weight | 514.62 g/mol | 518.66 g/mol | [12][13] |
| Solubility | pH-dependent: sparingly soluble in acidic pH, more soluble in basic pH | Similar pH-dependent solubility to Telmisartan | [14][15][16] |
| pKa | ~4.45 | Expected to be very similar to Telmisartan | [14] |
| LogP | ~6.9 | Expected to be very similar to Telmisartan | [12] |
Visualizations
Troubleshooting Workflow for Low Recovery of this compound in SPE
Caption: A decision tree for troubleshooting low recovery in SPE.
Logical Relationship of Factors Affecting LLE Recovery
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. restek.com [restek.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS | LGC Standards [lgcstandards.com]
- 13. telmisartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Molecularly imprinted SPE combined with dispersive liquid-liquid microextraction for selective analysis of telmisartan in biological and formulation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Telmisartan-d4 Carryover in Autosamplers
Welcome to the technical support center for troubleshooting and minimizing autosampler carryover of Telmisartan-d4. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve carryover issues, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a problem for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of a small amount of an analyte, in this case, this compound, from a preceding high-concentration sample to subsequent injections, including blanks and low-concentration samples.[1][2] This can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in regulated bioanalysis.[1]
Q2: What are the common sources of carryover in an HPLC or LC-MS system?
A2: Carryover can originate from several components of the autosampler and HPLC system. The most common sources include:
-
Injector Needle: Residue on the inner and outer surfaces of the needle.[1][3]
-
Injector Valve: Worn or dirty rotor seals and stators can trap and later release the analyte.[3][4][5]
-
Sample Loop: Adsorption of the analyte onto the loop's inner surface.
-
Tubing and Fittings: Dead volumes or areas with poor flushing characteristics can harbor residual sample.[6]
-
Column: Contamination of the guard or analytical column can lead to persistent carryover-like effects.[4][7]
Q3: What properties of this compound might contribute to carryover?
A3: Telmisartan is a hydrophobic and poorly water-soluble compound.[8] These properties can lead to strong interactions with non-polar surfaces within the autosampler and fluidic path, such as PEEK or stainless steel tubing and valve components, making it more prone to adsorption and, consequently, carryover.
Q4: What is an acceptable level of carryover?
A4: Ideally, carryover should be nonexistent. However, a common acceptance criterion in the pharmaceutical industry is that the carryover peak in a blank injection immediately following a high-concentration standard should be less than 0.1% of the analyte signal in the preceding sample.[1] For bioanalytical methods, the response in the blank should not be greater than 20% of the lower limit of quantitation (LLOQ).[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step process to pinpoint the origin of this compound carryover in your system.
Experimental Protocol: Carryover Source Identification
-
Initial Carryover Assessment:
-
Inject a high-concentration this compound standard.
-
Immediately follow with a series of blank injections (typically 3-5).
-
Monitor the area of the this compound peak in the blank injections. A decreasing peak area across the blanks is indicative of carryover.
-
-
Isolating the Autosampler:
-
After observing carryover, replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover persists, the source is within the autosampler (needle, valve, loop, tubing).
-
If carryover is eliminated, the column is the likely source of the issue.
-
-
Differentiating Needle Contamination (Internal vs. External):
-
External: Modify the wash method to include an aggressive needle wash or dip in a strong solvent. If carryover is reduced, the outside of the needle was likely contaminated.
-
Internal: If an aggressive external wash has no effect, the carryover is likely originating from the internal surfaces of the needle, valve, or loop.
-
-
Investigating the Injection Mode:
-
If your system allows, switch between partial and full loop injection modes. In some cases, a full loop injection can provide a more effective flush of the sample path, reducing carryover.[9]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for systematically troubleshooting the source of autosampler carryover.
Guide 2: Optimizing the Autosampler Wash Method for this compound
An effective wash solvent is critical for minimizing carryover. The ideal wash solvent should be strong enough to solubilize this compound from all surfaces it contacts.
Experimental Protocol: Wash Solvent Optimization
-
Baseline Establishment: Establish the level of carryover with your current wash solvent.
-
Solvent Selection: Based on the solubility of Telmisartan, test a series of wash solvents and mixtures.
-
Test Procedure: For each candidate wash solvent:
-
Flush the autosampler wash port and lines with the new solvent.
-
Inject a high-concentration this compound standard.
-
Inject a blank.
-
Compare the carryover peak area to the baseline.
-
-
Recommended Solvents to Test:
-
Start with a high percentage of organic solvent, similar to or stronger than your mobile phase.
-
Consider adding a small percentage of a stronger, miscible solvent.
-
Test different organic solvents based on Telmisartan's solubility.
-
Telmisartan Solubility Data
The following table summarizes the solubility of Telmisartan in various organic solvents, which can guide the selection of an effective wash solvent.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~1.6 mg/mL | [10] |
| Dimethyl sulfoxide (DMSO) | ~1.0 mg/mL | [10] |
| Methanol | Increasing solubility with temperature | [11][12] |
| Ethanol | Increasing solubility with temperature | [11][12] |
| Acetone | Increasing solubility with temperature | [11][12] |
| Dichloromethane | Increasing solubility with temperature | [11][12] |
| Chloroform | Increasing solubility with temperature | [11][12] |
Note: While DMF and DMSO show good solubility, their viscosity and compatibility with all LC-MS systems should be considered. A mixture of methanol or acetonitrile with a small amount of a stronger solvent is often a good starting point.
Wash Solvent Selection Logic
Caption: A decision-making diagram for selecting an optimal autosampler wash solvent.
Preventative Maintenance and Best Practices
To proactively minimize the risk of this compound carryover, adhere to the following best practices:
-
Regular Maintenance: Routinely inspect and replace worn components such as the injector rotor seal, needle, and needle seat.[3][4]
-
System Suitability: Include a blank injection after the highest calibrator in your sequence to monitor for carryover in every run.
-
Sample Order: If possible, analyze samples in order of increasing concentration.
-
Column Care: Dedicate a column specifically for the analysis of this compound to avoid cross-contamination from other assays.[4]
-
Solvent Quality: Use high-purity, fresh solvents for both the mobile phase and the wash solutions.[3]
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deuterium Exchange Issues with Telmisartan-d4 in Protic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Telmisartan-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to deuterium exchange when using this compound as an internal standard in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or back-exchange, is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent. This is a significant issue when using deuterated internal standards in quantitative analysis, as it can lead to an underestimation of the analyte concentration. The chemical structure of Telmisartan contains two benzimidazole rings, and the hydrogen atoms on these rings, particularly at the C2 position, are known to be susceptible to exchange with protons from protic solvents like water and methanol.
Q2: Which specific deuterium atoms on this compound are most likely to exchange?
A2: Based on the structure of Telmisartan, the deuterium atoms incorporated into the benzimidazole moieties are the most probable sites for exchange. The protons on the imidazole ring are known to be labile under certain conditions. While the exact positions of deuteration in commercially available this compound can vary, it is crucial to be aware of the potential for exchange at these locations.
Q3: What factors can influence the rate of deuterium exchange for this compound?
A3: The rate of deuterium exchange is primarily influenced by:
-
pH: The stability of Telmisartan is pH-dependent.[1][2] Extreme pH values (both acidic and basic) can catalyze the exchange of labile protons.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for the exchange to occur. The ratio of these solvents can affect the exchange rate.
-
Storage Time: The longer the this compound is in contact with a protic solvent, the greater the extent of deuterium exchange.
Q4: Can I use aprotic solvents for my this compound stock solution?
A4: Yes, preparing stock solutions of this compound in aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is a highly recommended practice to minimize deuterium exchange during long-term storage.
Troubleshooting Guides
Issue 1: Inaccurate and Inconsistent Quantitative Results
Symptoms:
-
High variability in replicate injections.
-
Underestimation of the analyte concentration.
-
Drifting calibration curve.
Potential Cause: Deuterium back-exchange on the this compound internal standard is occurring during sample preparation or analysis.
Troubleshooting Workflow:
References
Validation & Comparative
Cross-Validation of Analytical Methods for Telmisartan: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of telmisartan in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of analytical methods for telmisartan, focusing on the cross-validation of methods employing a stable isotope-labeled internal standard, Telmisartan-d3, against those using other non-isotopically labeled internal standards. While Telmisartan-d4 is specified, published data for direct cross-validation is limited; therefore, Telmisartan-d3 serves as a well-documented and comparable stable isotope-labeled alternative for this analysis.
Comparative Analysis of Method Performance
The selection of an internal standard can significantly impact the performance of a bioanalytical method. Stable isotope-labeled internal standards, such as Telmisartan-d3, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and variability during sample processing. However, other structurally similar compounds have also been successfully employed. The following tables summarize the quantitative performance of various LC-MS/MS methods for telmisartan using different internal standards.
Table 1: Method Parameters with Deuterated Internal Standard (Telmisartan-d3)
| Parameter | Reported Value | Reference |
| Linearity Range | 2.901 - 330.015 ng/mL | [1] |
| Accuracy | <10% difference | [1] |
| Precision (Intra-day & Inter-day) | <15% | [1] |
| Recovery | 84.67% | [1] |
Table 2: Method Parameters with Non-Isotopically Labeled Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) | Reference |
| Carbamazepine | 2.01 - 400.06 | 99.94 - 100.30 | 0.37 - 1.66 | Not Reported | [2] |
| Diphenhydramine | 0.5 - 600.0 | 88.9 - 111.0 | <8.1 | Not Reported | [3] |
| Valsartan | 1.0 - 8000 | Not Reported | Not Reported | Not Reported | [4] |
| Abiraterone | 1 - 200 | Not Reported | 0.75 - 11.50 | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for telmisartan quantification using both a deuterated and a non-deuterated internal standard.
Method 1: Using Telmisartan-d3 as Internal Standard
Sample Preparation: A simple protein precipitation method is employed. To a plasma sample, an internal standard spiking solution (Telmisartan-d3) is added, followed by a protein precipitating agent like cold acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins. The resulting supernatant is transferred and evaporated to dryness. The residue is then reconstituted in a solution compatible with the mobile phase for injection into the LC-MS/MS system.[6]
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity LC system[6]
-
Column: A C18 column is typically used for separation.[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[2][7]
-
Flow Rate: A typical flow rate is around 0.5 to 0.8 mL/min.[2]
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both telmisartan and Telmisartan-d3.[1][6]
Method 2: Using Carbamazepine as Internal Standard
Sample Preparation: Solid-phase extraction (SPE) is a common technique for this method. Plasma samples, spiked with the carbamazepine internal standard, are loaded onto an SPE cartridge (e.g., Waters Oasis® HLB). The cartridge is then washed to remove interferences, and the analytes are eluted with an appropriate solvent. The eluate is evaporated and the residue reconstituted before injection.[2]
Chromatographic Conditions:
-
Column: Hypurity advance C18 column (50 mm×4.6 mm, 5 μm)[2]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate buffer (pH 4.0) in a 50:50 (v/v) ratio.[2]
-
Flow Rate: 0.8 mL/min[2]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI)[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for telmisartan and carbamazepine.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of telmisartan.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telmisartan Self-Nanoemulsifying Drug Delivery System, Compared With Standard Telmisartan, More Effectively Improves Hepatic Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. bionclinicals.com [bionclinicals.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Telmisartan-d3 vs. Telmisartan-d4 in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of deuterated internal standards for the accurate quantification of Telmisartan.
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies, effectively compensating for variability in sample preparation and instrument response. When quantifying Telmisartan, a widely prescribed angiotensin II receptor blocker, the choice of the deuterated internal standard is a critical decision. This guide provides a detailed comparison of two common choices: Telmisartan-d3 and the theoretically considered Telmisartan-d4.
While extensive experimental data is available for the validation of Telmisartan-d3 as an internal standard, similar comprehensive studies for this compound are not as readily found in current literature. Therefore, this guide will present a thorough analysis of the experimentally validated performance of Telmisartan-d3 and offer a data-driven, theoretical comparison to the potential advantages and considerations for using this compound.
The Critical Role of Deuterium Labeling in Internal Standards
An ideal SIL-IS co-elutes with the analyte and exhibits identical ionization efficiency and extraction recovery. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to synthesize these standards. The increased mass of the deuterated molecule allows for its distinction from the unlabeled analyte by the mass spectrometer, while its chemical properties remain nearly identical.
The number and position of deuterium atoms can, however, subtly influence the physicochemical properties of the molecule. This can lead to slight differences in chromatographic retention time and, in rare cases, different susceptibility to matrix effects. Therefore, a careful evaluation of the deuterated standard is crucial for method validation.
Performance Data: Telmisartan-d3 as a Validated Internal Standard
Multiple studies have successfully validated and employed Telmisartan-d3 as an internal standard for the quantification of Telmisartan in various biological matrices, predominantly human plasma. The following tables summarize the typical performance characteristics observed in these validated bioanalytical methods.
Table 1: Linearity and Sensitivity of Telmisartan Quantification using Telmisartan-d3 as an Internal Standard
| Parameter | Typical Value |
| Calibration Curve Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision of Telmisartan Quantification using Telmisartan-d3 as an Internal Standard
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC (LQC) | 3.0 | < 10% | < 10% | ± 15% |
| Medium QC (MQC) | 500 | < 10% | < 10% | ± 15% |
| High QC (HQC) | 800 | < 10% | < 10% | ± 15% |
Table 3: Stability of Telmisartan in Human Plasma with Telmisartan-d3 as Internal Standard
| Stability Condition | Duration | Temperature | Stability (% Recovery) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 90 - 110% |
| Short-Term (Bench-top) | 24 hours | Room Temperature | 90 - 110% |
| Long-Term | 30 days | -70°C | 90 - 110% |
| Post-Preparative | 48 hours | Autosampler (4°C) | 90 - 110% |
Experimental Protocol: A Typical Bioanalytical Method Using Telmisartan-d3
The following outlines a standard protocol for the extraction and analysis of Telmisartan from human plasma using Telmisartan-d3 as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of human plasma, add 20 µL of Telmisartan-d3 internal standard working solution (e.g., 100 ng/mL).
-
Acidification: Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute Telmisartan and Telmisartan-d3 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Telmisartan: m/z 515.3 → 276.2
-
Telmisartan-d3: m/z 518.3 → 279.2
-
This compound: A Theoretical Comparison
While experimental data for this compound is scarce, we can extrapolate its potential performance based on the principles of stable isotope labeling.
Potential Advantages of this compound:
-
Reduced Isotopic Overlap: A higher degree of deuteration (d4 vs. d3) further separates the mass of the internal standard from the natural isotopic distribution of the unlabeled analyte. This minimizes the potential for the M+3 or M+4 isotopes of Telmisartan to interfere with the quantification of this compound, which can be a concern at very high analyte concentrations.
-
Enhanced Stability against In-source Fragmentation: In some instances, a higher number of deuterium atoms can increase the stability of the molecule within the mass spectrometer's ion source, reducing the likelihood of deuterium loss and improving analytical accuracy.
Considerations for this compound:
-
Potential for Chromatographic Shift: While generally minimal, a greater number of deuterium atoms can sometimes lead to a more pronounced isotopic effect on chromatography, causing a slight shift in retention time compared to the unlabeled analyte. This shift needs to be carefully evaluated during method development to ensure that the internal standard and analyte elute under consistent matrix effect conditions.
-
Location of Deuterium Atoms: The position of the deuterium labels is as crucial as their number. Labels should be placed on stable positions of the molecule, away from sites of potential metabolic activity or hydrogen-deuterium exchange. For Telmisartan, labeling on the aromatic rings or the stable alkyl chains would be preferable to positions near heteroatoms.
-
Cost and Availability: The synthesis of more heavily deuterated compounds can be more complex and expensive, potentially impacting the overall cost of the analysis.
Table 4: Theoretical Performance Comparison: Telmisartan-d3 vs. This compound
| Parameter | Telmisartan-d3 (Experimentally Validated) | This compound (Theoretical) | Rationale for Theoretical Assessment |
| Mass Difference (from Telmisartan) | +3 Da | +4 Da | Higher mass difference reduces potential for isotopic crosstalk. |
| Chromatographic Co-elution | Excellent | Likely excellent, with a potential for a minor, manageable retention time shift. | Increased deuteration can sometimes lead to a slight chromatographic separation from the analyte. |
| Susceptibility to Matrix Effects | Low and compensated | Expected to be low and well-compensated. | As a stable isotope-labeled analog, it should track the analyte's behavior in the matrix. |
| In-source Stability | Good | Potentially higher. | Increased deuteration can sometimes enhance stability against fragmentation. |
| Cost-Effectiveness | Generally good | Potentially higher cost. | More complex synthesis routes for higher deuteration levels. |
Visualizing the Workflow and Logic
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Telmisartan quantification.
Caption: Decision logic for choosing a deuterated internal standard.
Conclusion and Recommendations
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method.
-
Telmisartan-d3 stands as a well-validated and reliable choice for the quantification of Telmisartan. Its performance has been consistently demonstrated to meet the stringent requirements for accuracy, precision, and stability as mandated by regulatory guidelines. For routine bioanalysis, Telmisartan-d3 is a cost-effective and scientifically sound option.
-
This compound , while not as extensively documented in the literature, presents theoretical advantages, primarily a greater mass separation from the analyte, which could be beneficial in scenarios with extremely high analyte concentrations or when minimizing any potential for isotopic interference is of the utmost importance.
Recommendation: For most applications, Telmisartan-d3 is the recommended internal standard due to its proven track record and the wealth of available validation data. However, for researchers developing highly sensitive assays or encountering specific analytical challenges, the evaluation of This compound could be a worthwhile endeavor. In such cases, a thorough in-house validation, following the principles outlined in this guide, would be essential to establish its performance characteristics and ensure the integrity of the analytical data. Ultimately, the choice between Telmisartan-d3 and this compound should be guided by the specific requirements of the assay, risk assessment, and the availability of well-characterized reference materials.
A Comparative Guide to Telmisartan Quantification: Evaluating Linearity and Sensitivity with Telmisartan-d4 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Telmisartan, a widely prescribed angiotensin II receptor antagonist, is paramount. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the linearity and sensitivity achieved when employing a deuterated internal standard, Telmisartan-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an isotopically labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy in quantification. This guide delves into the experimental data supporting this approach and compares it with alternative methods.
Performance Metrics: Linearity and Sensitivity
The performance of an analytical method is primarily assessed by its linearity, the ability to elicit test results that are directly proportional to the concentration of the analyte, and its sensitivity, determined by the limit of detection (LOD) and the limit of quantification (LOQ). The following tables summarize the performance of LC-MS/MS methods for Telmisartan quantification, both with and without the use of a deuterated internal standard.
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| LC-MS/MS | Telmisartan-d3 | 0.05 - 5 | ≥ 0.99 | 0.05 | Not Reported | |
| LC-MS/MS | Diphenhydramine | 0.5 - 600.0 | > 0.996 | 0.5 | 0.05 | [1][2] |
| UPLC-MS/MS | Abiraterone | 1 - 200 | 0.995 | 1 | Not Reported | [3] |
| LC-MS/MS | Carbamazepine | 2.01 - 400.06 | ≥ 0.99 | 2.01 | Not Reported | [4] |
| LC-MS/MS | Not Specified | 40.064 - 801.272 | Not Reported | 40.064 | Not Reported | [5] |
| HPLC | Not Specified | 10 - 1000 | 0.9942 | 10 | 1 | [6] |
| HPLC | Not Specified | 100 - 500 | Not Reported | 83 | 27 | [7] |
| HPTLC-Densitometry | Not Applicable | 1200 - 7200 | 0.9993 | 452.78 | 149.41 | [8] |
As evidenced by the data, methods employing a deuterated internal standard like Telmisartan-d3 (a close analog to this compound) demonstrate superior sensitivity, achieving a lower limit of quantification (LLOQ) of 50 pg/mL (0.05 ng/mL). This is an order of magnitude lower than methods using other internal standards[1][2].
The Rationale for Using a Deuterated Internal Standard
The structural similarity and identical physicochemical properties of this compound to the native Telmisartan ensure they behave almost identically during extraction, chromatography, and ionization. However, the mass difference allows for their distinct detection by the mass spectrometer. This co-elution and differential detection form the basis for accurate quantification.
References
- 1. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. banglajol.info [banglajol.info]
- 7. ijdra.com [ijdra.com]
- 8. jyoungpharm.org [jyoungpharm.org]
Assessing Bioanalytical Methods for Telmisartan: A Comparative Guide Using Deuterated Internal Standards
In the landscape of pharmaceutical analysis, the accuracy and precision of quantification methods are paramount for reliable pharmacokinetic and bioequivalence studies. This guide provides a comparative assessment of bioanalytical methods for the antihypertensive drug Telmisartan, with a focus on the use of deuterated internal standards, specifically Telmisartan-d3, to ensure the highest fidelity in results. While the inquiry specified Telmisartan-d4, a thorough review of scientific literature indicates that Telmisartan-d3 is the widely adopted and validated deuterated internal standard for Telmisartan quantification.
High-Sensitivity LC-MS/MS Method: The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of Telmisartan due to its high sensitivity and selectivity. A prominent example is a high-sensitivity LC-MS/MS analytical method that employs Telmisartan-d3 as an internal standard to accurately quantify Telmisartan in human plasma. This method demonstrates excellent performance, particularly for studies involving low dosage, with a lower limit of quantitation (LLOQ) of 50 pg/mL, an order of magnitude lower than previously reported methods.
The precision and accuracy of this method, as detailed in the following table, meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
Table 1: Precision and Accuracy of a High-Sensitivity LC-MS/MS Method for Telmisartan Using Telmisartan-d3
| QC Sample | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50 | 5.4 | 106.8 | 7.1 | 101.4 |
| Low | 150 | 3.2 | 98.7 | 4.5 | 99.2 |
| Medium | 750 | 1.9 | 101.2 | 2.8 | 100.5 |
| High | 4000 | 0.9 | 91.0 | 1.5 | 92.2 |
Data sourced from a study utilizing an Agilent 6460 Triple Quadrupole LC/MS system.
Alternative Approaches and Comparative Performance
While LC-MS/MS with a deuterated internal standard is the benchmark, other methods have also been developed and validated for Telmisartan quantification. These include HPLC with UV detection and other non-deuterated internal standards. However, these methods often exhibit higher limits of detection and may be more susceptible to matrix effects, potentially compromising accuracy and precision.
For instance, a study on a fixed-dose combination of Telmisartan and S-amlodipine also utilized an LC-MS/MS method with Telmisartan-d3. The validation data from this study further corroborates the reliability of using a deuterated internal standard.
Table 2: Intraday and Interday Precision and Accuracy for Telmisartan Analysis in a Bioequivalence Study
| Analyte | Concentration (ng/mL) | Intraday Precision (%CV) | Intraday Accuracy (%) | Interday Precision (%CV) | Interday Accuracy (%) |
| Telmisartan | 1 (LLOQ) | 5.4 | 106.8 | 7.1 | 101.4 |
| 3 | 3.2 | 98.7 | 4.5 | 99.2 | |
| 300 | 1.9 | 101.2 | 2.8 | 100.5 | |
| 1500 | 0.9 | 91.0 | 1.5 | 92.2 |
Experimental Protocols: A Closer Look
The successful implementation of these high-sensitivity methods relies on meticulous experimental protocols. Below is a summary of a typical workflow for the quantification of Telmisartan in human plasma using LC-MS/MS and Telmisartan-d3 as an internal standard.
Sample Preparation
A simple and efficient protein precipitation method is commonly employed to extract Telmisartan and the internal standard from plasma samples.
-
Spiking: To 180 µL of human plasma, add 20 µL of the Telmisartan standard solution and 20 µL of a 3 ng/mL Telmisartan-d3 solution.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The extracted sample is then injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate Telmisartan and Telmisartan-d3 from other plasma components. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The specific mass transitions for Telmisartan and Telmisartan-d3 allow for highly selective and sensitive quantification.
Workflow for Telmisartan Bioanalysis
The following diagram illustrates the typical experimental workflow for the quantification of Telmisartan in a biological matrix using a deuterated internal standard.
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Telmisartan-d4 Analysis
For researchers and scientists in the fast-paced world of drug development, selecting the optimal sample preparation method is a critical step that can significantly impact the accuracy and efficiency of bioanalytical assays. This guide provides a detailed comparison of two commonly employed techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), for the analysis of Telmisartan-d4, a deuterated internal standard of the antihypertensive drug Telmisartan.
This objective comparison is supported by experimental data from various studies, offering insights into the performance of each method in terms of recovery, matrix effects, and overall efficiency. Detailed experimental protocols and workflow diagrams are also presented to aid in the practical application of these techniques.
Quantitative Performance: A Data-Driven Comparison
The following table summarizes the key performance metrics for protein precipitation and liquid-liquid extraction in the context of Telmisartan analysis. It is important to note that direct comparative studies for this compound are limited; therefore, data for Telmisartan is included as a close surrogate.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 70% - 104.05%[1][2][3] | 81% - >90%[4] |
| Matrix Effect | 105.77% - 109.29% (for Telmisartan)[3] | Generally lower than PPT |
| Simplicity & Speed | High (simpler and faster) | Moderate (more labor-intensive) |
| Cost-Effectiveness | High (less solvent and equipment) | Moderate |
| Selectivity | Lower (co-extraction of other components) | Higher (cleaner extracts) |
In-Depth Experimental Protocols
To ensure reproducibility and assist in methods development, detailed experimental protocols for both protein precipitation and liquid-liquid extraction for this compound analysis are provided below.
Protein Precipitation (PPT) Protocol
This protocol is a common example of a protein precipitation method using organic solvents.
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex briefly and inject the sample into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a typical liquid-liquid extraction procedure for the analysis of this compound.
Materials:
-
Plasma sample containing this compound
-
Extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 100 µL of the plasma sample in a glass tube, add a specific volume of the internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).
-
Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex briefly and inject the sample into the LC-MS/MS system for analysis.
Visualizing the Workflows
To provide a clear visual representation of the experimental processes, the following diagrams illustrate the workflows for protein precipitation and liquid-liquid extraction.
Concluding Remarks
The choice between protein precipitation and liquid-liquid extraction for this compound analysis depends on the specific requirements of the study. Protein precipitation offers a rapid, simple, and cost-effective solution, making it suitable for high-throughput screening. However, it may suffer from higher matrix effects and lower selectivity.
Conversely, liquid-liquid extraction provides cleaner extracts with higher selectivity and potentially lower matrix effects, which can lead to improved assay sensitivity and accuracy. The trade-off is a more complex and time-consuming procedure.
Researchers should carefully consider the desired balance between throughput, sensitivity, and data quality when selecting the appropriate sample preparation technique for their bioanalytical needs. The information and protocols provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of either method in the laboratory.
References
Evaluating the Freeze-Thaw Stability of Telmisartan-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of analytical standards is paramount for accurate bioanalysis. This guide provides a comprehensive evaluation of the freeze-thaw stability of Telmisartan-d4, a commonly used internal standard in the quantification of the antihypertensive drug Telmisartan. We will delve into a detailed experimental protocol, present comparative data against alternative internal standards, and offer insights into best practices for maintaining sample integrity.
The process of freezing and thawing biological samples is a routine yet critical step in many bioanalytical workflows. However, these temperature fluctuations can potentially lead to the degradation of analytes and their internal standards, thereby compromising the accuracy and reliability of experimental results. This guide focuses on this compound and compares its stability with that of the parent drug, Telmisartan, and other commonly used non-deuterated internal standards.
Comparative Stability Data
While direct, publicly available freeze-thaw stability data for this compound is limited, the stability of its non-deuterated counterpart, Telmisartan, has been studied and provides a strong indication of what to expect. Furthermore, studies on Telmisartan-d3, a closely related deuterated analog, offer valuable insights. The acceptance criteria for freeze-thaw stability, as per regulatory guidelines from the FDA and EMA, generally require that the mean concentration of the analyte at each quality control (QC) level remains within ±15% of the nominal concentration.
| Compound | Matrix | Number of Freeze-Thaw Cycles | Storage Temperature | Stability Outcome |
| Telmisartan | Human Plasma | 3 | -80°C | Stable (within acceptance criteria) |
| Telmisartan | Human Plasma | 3 | -20°C | Stable (no significant degradation) |
| Telmisartan-d3 | Human Plasma | Not specified | Not specified | Utilized as a stable internal standard |
| This compound (projected) | Human Plasma | ≥ 3 | -20°C to -80°C | Expected to be stable |
| Irbesartan (Alternative IS) | Human Plasma | Not specified | Not specified | Commonly used as an internal standard |
| Diphenhydramine (Alternative IS) | Human Plasma | Not specified | Not specified | Used as an internal standard |
| Carbamazepine (Alternative IS) | Human Plasma | Not specified | Not specified | Employed as an internal standard |
Note: The stability of this compound is projected based on the high stability observed for Telmisartan and the common use of deuterated analogs as reliable internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled (SIL) internal standard. In bioanalysis, SIL internal standards are considered the gold standard. Because they are chemically identical to the analyte, they exhibit very similar extraction recovery, and chromatographic retention times. This co-elution is critical for compensating for matrix effects in LC-MS/MS analysis, where co-eluting matrix components can suppress or enhance the ionization of the analyte.
In contrast, structural analog internal standards, such as Irbesartan, Diphenhydramine, or Carbamazepine, have different chemical structures. While they are chosen to mimic the behavior of the analyte, differences in their physicochemical properties can lead to variations in extraction efficiency and susceptibility to matrix effects, potentially impacting the accuracy of the quantification.
Experimental Protocol for Freeze-Thaw Stability Assessment
This protocol is designed to meet the rigorous standards of regulatory bodies for bioanalytical method validation.
Objective: To determine the stability of this compound in a biological matrix (e.g., human plasma) after repeated freeze-thaw cycles.
Materials:
-
This compound certified reference material
-
Control human plasma (or other relevant biological matrix)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Polypropylene storage tubes
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution to appropriate concentrations for spiking into the plasma.
-
-
Preparation of Quality Control (QC) Samples:
-
Spike control human plasma with the this compound working solution to prepare low and high concentration QC samples. A minimum of three replicates should be prepared for each concentration level.
-
A set of freshly prepared QC samples (Cycle 0) should be analyzed immediately to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at the storage temperature for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Sample Analysis:
-
After the final thaw, process and analyze the QC samples from each freeze-thaw cycle along with a set of freshly prepared calibration standards and Cycle 0 QC samples.
-
The analysis should be performed using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for the QC samples at each freeze-thaw cycle.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of the freshly prepared (Cycle 0) samples.
-
The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the freeze-thaw stability assessment.
A Comparative Guide to the Quantification of Telmisartan Using Telmisartan-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Telmisartan in biological matrices, with a focus on methods employing its deuterated analogue, Telmisartan-d4, as an internal standard. The data and protocols presented are compiled from peer-reviewed publications to assist researchers in selecting and developing robust analytical methods.
Comparative Analysis of Method Performance
The quantification of Telmisartan, an angiotensin II receptor blocker, is crucial in pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, as it compensates for variability in sample preparation and matrix effects. Below is a summary of performance characteristics from different validated LC-MS/MS methods.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | Telmisartan-d3 | Telmisartan 13CD3 | Carbamazepine | Diphenhydramine |
| Linearity Range (ng/mL) | Not Specified | Not Specified | 2.01–400.06 | 0.5–600.0 |
| LLOQ (ng/mL) | Not Specified | Not Specified | 2.01 | 0.5 |
| Intra-day Precision (%CV) | Not Specified | Not Specified | Not Specified | <6.7 |
| Inter-day Precision (%CV) | Not Specified | Not Specified | Not Specified | <8.1 |
| Accuracy (%) | Not Specified | Not Specified | Not Specified | 88.9–111.0 |
| Recovery (%) | High | Not Specified | 87.16 | Not Specified |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
Note: Data is compiled from various sources. "Not Specified" indicates that the information was not available in the referenced abstract.
One study utilized Telmisartan-d3 as an internal standard for the simultaneous analysis of Telmisartan and hydrochlorothiazide in human plasma.[1] Another method employed Telmisartan 13CD3 for the quantification of Amlodipine and Telmisartan in human plasma.[2] While not using this compound, other studies provide valuable comparative data using different internal standards. For instance, a method using Carbamazepine as an internal standard for Telmisartan and Amlodipine analysis reported a linearity range of 2.01–400.06 ng/mL and a mean overall recovery of 87.16%.[3] Another study for Telmisartan quantification used diphenhydramine as the internal standard and achieved a linearity of 0.5-600.0 ng/mL with an LLOQ of 0.5 ng/mL.[4][5] This method reported intra- and inter-day precision of <6.7% and <8.1%, respectively, and an accuracy in the range of 88.9-111.0%.[4][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized experimental protocols based on common practices reported in the literature for Telmisartan quantification using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.
-
Conditioning: SPE cartridges (e.g., Oasis HLB) are conditioned sequentially with methanol and water.
-
Loading: An aliquot of plasma, pre-treated with an internal standard (this compound), is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elution: Telmisartan and the internal standard are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.[1][2]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is used for isocratic or gradient elution.[2][3]
-
Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific precursor-to-product ion pairs for Telmisartan and this compound. For example, a transition for Telmisartan could be m/z 513.56→469.19.[6]
-
Visualizations
Experimental Workflow for Telmisartan Quantification
The following diagram illustrates a typical workflow for the quantification of Telmisartan in a biological matrix using an internal standard.
Telmisartan's Mechanism of Action: Angiotensin II Receptor Blockade
Telmisartan exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling that leads to vasoconstriction and other pressor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. bionclinicals.com [bionclinicals.com]
- 3. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
Safety Operating Guide
Navigating the Disposal of Telmisartan-d4: A Guide for Laboratory Professionals
For researchers and scientists utilizing Telmisartan-d4, a deuterated analog of the angiotensin II receptor blocker Telmisartan, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, the parent compound, Telmisartan, carries warnings of potential reproductive and organ toxicity with prolonged exposure.[1] This guidance provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
The disposal of any chemical, including deuterated compounds used in research, must adhere to a hierarchy of waste management principles that prioritize safety and regulatory compliance. All disposal activities must be conducted in accordance with federal, state, and local regulations.[2]
Key considerations for the disposal of this compound include:
-
Prudent Hazard Assessment: Due to the toxicological profile of the parent compound, it is prudent to handle this compound with a degree of caution, even if its own SDS does not list specific hazards.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[3] It should be collected in a designated, properly labeled waste container.
-
Professional Disposal: The recommended method of disposal for pharmaceutical waste is through a licensed professional waste disposal service, typically involving incineration.[4]
-
Contaminated Materials: Any materials that come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated glassware, should be disposed of as hazardous waste.[4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
- Safety glasses with side shields
- Chemical-resistant gloves (nitrile or neoprene)
- A lab coat
2. Waste Collection:
-
Designate a specific, leak-proof, and sealable container for this compound waste. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Place all unused or expired this compound directly into this container.
-
Dispose of any items contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, into the same designated container.
3. Container Management:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible chemicals.
-
Ensure the SAA is clearly marked.
4. Disposal Request:
-
Once the container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves an online form or a direct call to the EHS office.
5. Documentation:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.
Decision-Making for this compound Disposal
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and associated materials.
Regulatory Framework
The disposal of pharmaceutical waste, including research chemicals, is governed by several regulatory bodies. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[5][6] Additionally, the National Institute for Occupational Safety and Health (NIOSH) offers guidelines for handling hazardous drugs in healthcare and research settings, which can be a valuable resource for risk assessment.[7][8] Researchers should always consult their institution's EHS department, which will have specific protocols aligned with these federal and any applicable state and local regulations.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. camberpharma.com [camberpharma.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. capotchem.com [capotchem.com]
- 5. epa.gov [epa.gov]
- 6. needle.tube [needle.tube]
- 7. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 8. osha.gov [osha.gov]
Personal protective equipment for handling Telmisartan-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Telmisartan-d4. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent pharmaceutical compound.
Hazard Identification and Classification
Telmisartan is classified as a hazardous substance.[1] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] It may also cause damage to the cardiovascular system through prolonged or repeated exposure.[3]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[2] |
| Specific Target Organ Toxicity | - | May cause damage to organs (cardiovascular system) through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times to minimize exposure.[4][5]
Recommended PPE
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with a particle filter. | To prevent inhalation of the powder.[1][6] |
| Eye Protection | Chemical safety goggles or glasses with side shields. | To protect eyes from dust particles.[1][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1][7] |
| Body Protection | Laboratory coat or protective suit. | To prevent contamination of personal clothing.[1][8] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to ensure safety and prevent contamination.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the designated area is clean and uncluttered. All necessary PPE should be inspected and worn correctly.
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the powder within a certified chemical fume hood or a glove box to control dust.
-
Use dedicated, clean spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Dissolving :
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is properly sealed before mixing or vortexing.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring environmental safety.
Storage
-
Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3][6]
Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous pharmaceutical waste.
-
Consult local and national regulations for proper disposal procedures. This may involve incineration in a licensed facility or burial in a designated landfill.[1]
-
Do not allow the substance to enter drains or watercourses.[7]
Workflow and Safety Procedures
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
